2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
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Overview
Description
2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its benzoyloxy and phenyl benzoate groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzoyloxy and phenyl benzoate precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include brominating agents, methoxyphenoxy compounds, and acetamido derivatives. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents for these reactions include halogenating agents and nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation. Its unique structure may offer advantages in terms of bioavailability and efficacy.
Industry: In industrial applications, the compound is used in the development of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzoyloxy)-4-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- 2-(Benzoyloxy)-3-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
- 2-(Benzoyloxy)-6-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate
Uniqueness
What sets 2-(Benzoyloxy)-5-[(E)-{[2-(2-bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl benzoate apart from similar compounds is its specific substitution pattern and the presence of both benzoyloxy and phenyl benzoate groups
Properties
Molecular Formula |
C30H23BrN2O7 |
---|---|
Molecular Weight |
603.4 g/mol |
IUPAC Name |
[2-benzoyloxy-4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C30H23BrN2O7/c1-37-23-13-15-25(24(31)17-23)38-19-28(34)33-32-18-20-12-14-26(39-29(35)21-8-4-2-5-9-21)27(16-20)40-30(36)22-10-6-3-7-11-22/h2-18H,19H2,1H3,(H,33,34)/b32-18+ |
InChI Key |
JCRFPAVCSGCGEQ-KCSSXMTESA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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